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4-Benzyloxy-1-Boc-indole-2-boronic acid

Cat. No.: B1272386
CAS No.: 850568-52-4
M. Wt: 367.2 g/mol
InChI Key: YXJBIADEQVCONT-UHFFFAOYSA-N
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Description

The Indole (B1671886) Scaffold in Modern Organic Synthesis and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous feature in a vast number of biologically active compounds. eurekaselect.comnih.gov Its prevalence has earned it the designation of a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. benthamdirect.com

The indole motif is found at the core of a plethora of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. mdpi.com Its presence extends to complex alkaloids with potent pharmacological activities, such as the anticancer agents vinblastine (B1199706) and vincristine. nih.gov In the realm of synthetic pharmaceuticals, indole derivatives are well-represented across a wide range of therapeutic areas. Notable examples include the non-steroidal anti-inflammatory drug indomethacin, the anti-migraine medication frovatriptan, and the antiemetic ondansetron. benthamdirect.com The diverse biological activities exhibited by indole-containing molecules underscore the importance of this scaffold in drug discovery and development. nih.govresearchgate.net

Table 1: Examples of Indole-Containing Pharmaceuticals

Drug Name Therapeutic Area
Indomethacin Anti-inflammatory
Frovatriptan Anti-migraine
Ondansetron Antiemetic
Vinblastine Anticancer
Vincristine Anticancer

The rich chemistry of the indole nucleus allows for its functionalization at various positions, enabling the synthesis of a diverse array of derivatives. researchgate.net Traditional methods often rely on the inherent nucleophilicity of the indole ring, particularly at the C3-position, for electrophilic substitution reactions. researchgate.net However, modern synthetic strategies have expanded to include more sophisticated and site-selective transformations. nih.govacs.org These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and various cycloaddition reactions. nih.govacs.org The ability to selectively introduce substituents at different positions of the indole core is crucial for fine-tuning the biological activity and pharmacokinetic properties of indole-based compounds. rsc.org

Boronic Acids as Versatile Building Blocks in Organic Synthesis

Boronic acids, with the general formula R-B(OH)₂, have become indispensable tools for organic chemists. Their stability, low toxicity, and broad reactivity profile have cemented their status as versatile building blocks in a multitude of synthetic transformations. nih.govresearchgate.net

The first synthesis of a boronic acid was reported by Edward Frankland in 1860. acs.orgmolecularcloud.org However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 20th century that truly propelled boronic acids to the forefront of organic synthesis. acs.org This palladium-catalyzed reaction, which forges a carbon-carbon bond between a boronic acid and an organohalide, has become one of the most widely used methods for the construction of biaryl and other conjugated systems. boronmolecular.com The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry.

The utility of boronic acids extends far beyond the Suzuki-Miyaura coupling. They are key participants in a variety of other important transformations, including the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and additions to carbonyls and imines. researchgate.netnih.gov Their ability to form reversible covalent complexes with diols has also been exploited in the development of sensors and for the protection of functional groups. rsc.orgwikipedia.org The versatility of boronic acids in forming a wide range of chemical bonds makes them invaluable intermediates in the synthesis of complex organic molecules. nih.gov

Positioning of 4-Benzyloxy-1-Boc-indole-2-boronic acid as a Key Synthetic Intermediate

This compound is strategically designed to serve as a highly valuable and versatile intermediate in multi-step syntheses. The presence of the Boc (tert-butoxycarbonyl) group on the indole nitrogen serves a dual purpose: it protects the N-H group from unwanted side reactions and modulates the electronic properties of the indole ring, often facilitating reactions at other positions. The benzyloxy group at the 4-position introduces a protected hydroxyl functionality, which can be deprotected in a later synthetic step to reveal a phenol. This is particularly useful in the synthesis of natural products and pharmaceuticals where a 4-hydroxyindole (B18505) moiety is a common structural feature.

The boronic acid at the 2-position is the key to the compound's synthetic utility. It allows for the indole scaffold to be coupled with a wide variety of other molecules through reactions such as the Suzuki-Miyaura coupling. This enables the introduction of aryl, heteroaryl, or vinyl groups at the C2-position of the indole, a common strategy for building molecular complexity. The combination of these features in a single molecule makes this compound a powerful building block for the efficient and convergent synthesis of complex indole derivatives.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 850568-52-4
Molecular Formula C₂₀H₂₂BNO₅
Molecular Weight 367.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 101 to 106 °C

Specific Structural Features and Reactivity Profile

The structure of this compound is defined by a central indole scaffold, which is a bicyclic aromatic heterocycle. This core is substituted at three key positions, each imparting specific properties and reactivity to the molecule. At the 1-position, the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The 4-position of the indole ring bears a benzyloxy group, and the 2-position is functionalized with a boronic acid group.

The primary reactivity of this compound is centered around the boronic acid moiety. Indolylboronic acids are well-established participants in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction enables the formation of carbon-carbon bonds by coupling the boronic acid with various organic halides or triflates in the presence of a palladium catalyst and a base. nih.gov The Boc group on the indole nitrogen is a robust protecting group that can be removed under specific acidic conditions or through thermal methods, revealing the N-H group for subsequent functionalization. nih.govresearchgate.net The benzyloxy group at the 4-position can be cleaved via hydrogenolysis to yield a hydroxyl group, offering another point for molecular modification. wikipedia.org

Properties of this compound
PropertyValueSource
CAS Number850568-52-4 sigmaaldrich.com
Molecular FormulaC₂₀H₂₂BNO₅ sigmaaldrich.com
Molecular Weight367.20 g/mol sigmaaldrich.com

Role of the Boc Protecting Group in Indole Nitrogen Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.net In the context of this compound, its presence on the indole nitrogen serves several critical functions. The indole N-H proton is weakly acidic and the nitrogen atom can be nucleophilic, leading to potential side reactions during synthetic transformations. The Boc group effectively "masks" this reactivity, preventing unwanted N-alkylation or N-acylation and ensuring that reactions occur at other desired positions on the molecule.

Furthermore, the bulky Boc group can influence the regioselectivity of reactions on the indole ring. While iridium-catalyzed C-H borylation of unprotected indoles typically occurs adjacent to the heteroatom, the presence of a protecting group on the nitrogen can alter this outcome. nih.gov Although some large silyl (B83357) protecting groups can direct borylation to the 3-position, the Boc group is generally compatible with borylation conditions and is crucial for the stability and handling of the indolylboronic acid intermediate. nih.gov The use of a Boc group is often preferred due to its stability towards a wide range of nucleophilic and basic conditions, while being readily removable when desired. researchgate.net The yields of Suzuki coupling reactions involving indolylboronic acids can be dependent on the nature of the nitrogen substituent, with N-Boc derivatives often showing different reactivity compared to unprotected or N-tosylated indoles. acs.org

Significance of the Benzyloxy Moiety at the 4-Position

The benzyloxy group (–OCH₂C₆H₅) at the 4-position of the indole ring is more than a simple substituent; it plays a significant electronic and synthetic role. Electronically, the oxygen atom of the benzyloxy group is electron-donating, which can influence the reactivity of the indole core in various chemical transformations.

Synthetically, the benzyloxy group functions as a protecting group for a hydroxyl (-OH) functionality. wikipedia.org This is particularly important because a free hydroxyl group could interfere with reactions involving the boronic acid, such as the Suzuki-Miyaura coupling, or could react under basic conditions. The benzyl (B1604629) group is stable under a variety of reaction conditions but can be selectively removed when needed. A common method for deprotection is catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst), which cleaves the benzyl-oxygen bond to reveal the hydroxyl group without affecting many other functional groups. wikipedia.org This allows for late-stage functionalization at the 4-position, enabling the synthesis of diverse indole derivatives.

Strategic Placement of the Boronic Acid at the 2-Position

The placement of the boronic acid [-B(OH)₂] group at the 2-position of the indole ring is a key strategic feature of this compound. This functionality makes the molecule a direct precursor for creating a carbon-carbon bond at the C2-position, a common and important modification in the synthesis of complex indole-containing molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22BNO5 B1272386 4-Benzyloxy-1-Boc-indole-2-boronic acid CAS No. 850568-52-4

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxyindol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-16-10-7-11-17(15(16)12-18(22)21(24)25)26-13-14-8-5-4-6-9-14/h4-12,24-25H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJBIADEQVCONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376785
Record name [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-52-4
Record name 1-(1,1-Dimethylethyl) 2-borono-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Cross Coupling Reactions Utilizing 4 Benzyloxy 1 Boc Indole 2 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is widely valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govnih.gov In the context of complex molecules like 4-Benzyloxy-1-Boc-indole-2-boronic acid, this reaction provides a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov The N-Boc protecting group on the indole (B1671886) nitrogen is crucial, as it can modulate the electronic properties of the indole ring and prevent side reactions associated with the acidic N-H proton. researchgate.net

Mechanism of the Suzuki-Miyaura Reaction in the Context of Indole Boronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacs.org

The catalytic cycle begins with a coordinatively unsaturated Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst. This active Pd(0) catalyst undergoes oxidative addition with an organic halide (Ar-X). In this step, the palladium center inserts itself into the carbon-halogen bond, breaking the bond and forming a new organopalladium(II) complex. This process involves the oxidation of palladium from the 0 to the +2 oxidation state. The reactivity of the organic halide is dependent on the nature of the halogen, with the reaction rate typically following the order I > Br > Cl. wikipedia.org For indole boronic acids, this step is critical as it forms the palladium-aryl intermediate that will subsequently react with the indole derivative.

The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the diorganopalladium(II) complex couple to form the final product with a new carbon-carbon bond. The palladium center is simultaneously reduced from its +2 oxidation state back to the catalytically active 0 state, allowing it to re-enter the catalytic cycle. This step is typically fast and irreversible, providing the thermodynamic driving force for the reaction. The resulting product would be a 2-aryl-4-benzyloxy-1-Boc-indole.

Catalyst Systems for Suzuki-Miyaura Couplings

The choice of catalyst is paramount for a successful Suzuki-Miyaura coupling. The catalyst system typically consists of a palladium source (precatalyst) and often a ligand to stabilize the palladium species and modulate its reactivity.

Palladium(II) salts such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(acetonitrile)palladium(II) chloride (Pd(ACN)₂Cl₂), along with Palladium(0) complexes like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), are commonly used as precatalysts in Suzuki-Miyaura reactions.

Pd(OAc)₂: Palladium(II) acetate is a widely used, air-stable, and relatively inexpensive precatalyst. ias.ac.in In the reaction mixture, Pd(OAc)₂ is reduced in situ to the active Pd(0) species, often by a phosphine (B1218219) ligand, the solvent, or the organoboron reagent itself. Its versatility makes it a frequent choice for couplings involving various aryl and heteroaryl substrates, including indole derivatives. acs.org

Pd(dba)₂: This Pd(0) complex is also a common precatalyst. Since it is already in the correct oxidation state, it does not require an initial reduction step, which can sometimes lead to faster reaction initiation. However, it can be sensitive to air and temperature. It is often used in combination with bulky, electron-rich phosphine ligands to enhance catalytic activity, especially for challenging substrates like aryl chlorides. nih.gov

Pd(ACN)₂Cl₂: This Pd(II) complex is another effective precatalyst. The acetonitrile (B52724) ligands are labile and can be easily displaced by other ligands or reactants in the solution, facilitating the formation of the active catalytic species.

Aryl HalideCatalystBaseSolventYield (%)
3-Bromoindole (Boc-protected)Pd(dppf)Cl₂K₂CO₃DME/H₂O77
p-BromoacetophenonePd(dba)₂ / (t-Bu)₃P·HBF₄DIPEAToluene (B28343)N/A (Carbonylative Coupling)
4-ChlorotoluenePd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂OHigh Yields (General)

Note: The data in this table is derived from studies on N-Boc-indole-2-boronic acid and other indole derivatives to represent typical conditions, as specific yield data for this compound is not widely published. researchgate.netacs.org

Ligand Effects and Optimization (e.g., Xantphos, phosphine ligands)

The efficacy of Suzuki-Miyaura cross-coupling reactions is profoundly influenced by the choice of ligand coordinated to the palladium catalyst. For substrates like this compound, the ligand plays a critical role in promoting oxidative addition, transmetalation, and reductive elimination, the key steps of the catalytic cycle. Various phosphine-based ligands have been explored to optimize reaction conditions, enhance yields, and improve catalyst stability.

Buchwald-type phosphine ligands, such as Xantphos, are frequently employed due to their wide bite angle, which facilitates the reductive elimination step and can stabilize the catalytically active Pd(0) species. The selection of the ligand is often substrate-dependent, and what works for one set of coupling partners may not be optimal for another. For instance, in the coupling of Z-alkenyl halides, the choice of ligand can dictate the stereochemical outcome, with some ligands promoting Z-to-E isomerization more than others. organic-chemistry.org Studies have shown that ligands like Pd(P(o-Tol)3)2 can be particularly effective in maintaining the geometry of the starting olefin. organic-chemistry.org

In the context of indole-indole couplings, which are structurally analogous to the reactions involving this compound, the ligand's electronic and steric properties are crucial. For example, 1,3-bis(diphenylphosphino)-1H-indole has been shown to be an effective ligand for the Suzuki-Miyaura coupling of chloroarenes and benzyl (B1604629) chlorides with arylboronic acids. researchgate.net The nature of the substituent on the indole nitrogen of the ligand itself can influence the catalytic efficiency. researchgate.net

The following table summarizes the impact of different phosphine ligands on Suzuki-Miyaura coupling reactions, providing a general overview of their applications and effectiveness.

LigandTypical ApplicationKey Characteristics
Xantphos Cross-coupling of aryl halides and boronic acidsWide bite angle, promotes reductive elimination, good thermal stability.
SPhos Coupling of sterically hindered substratesBulky biarylphosphine, highly active for challenging couplings.
Pd(P(o-Tol)3)2 Stereoretentive coupling of Z-alkenyl halidesEffective in preserving olefin geometry. organic-chemistry.org
1,3-bis(diphenylphosphino)-1H-indole Coupling of chloroarenes and benzyl chloridesIndole-based ligand, substituent effects on nitrogen influence activity. researchgate.net
Glucosamine-based phosphines Aqueous phase Suzuki couplingsWater-soluble, allows for reactions in environmentally benign solvents. lookchem.com

Optimization studies often involve screening a library of ligands to identify the one that provides the highest yield and selectivity for a specific transformation involving this compound and its desired coupling partner.

Rhodium-Catalyzed Variations

While palladium is the most common catalyst for Suzuki-Miyaura reactions, rhodium catalysts offer a valuable alternative, particularly for specific transformations such as asymmetric 1,4-additions of organoboronic acids to α,β-unsaturated carbonyl compounds. ucc.ienih.gov These reactions provide access to chiral molecules that are important building blocks in medicinal chemistry.

In the context of indole boronic acids, rhodium catalysis has been explored for the asymmetric conjugate addition of N-Boc-indol-3-ylboronic acids to α,β-unsaturated carbonyls, achieving high enantioselectivities. ucc.ie Although this specific example does not use the 2-boronic acid isomer, it highlights the potential of rhodium catalysis for related indole substrates. The catalytic cycle of these rhodium-catalyzed additions involves arylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. nih.gov The development of more active chiral catalysts, such as [Rh(OH)(binap)]2, has been a direct result of understanding this catalytic cycle. nih.gov

The choice of chiral ligand is paramount in achieving high enantioselectivity. Ligands like (S)-binap have been successfully used in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides. organic-chemistry.org The addition of an aqueous base has been found to be highly effective in improving chemical yields by facilitating the formation of an active RhOH species, which is crucial for the transmetalation step with the boronic acid. organic-chemistry.org

More recently, the WingPhos ligand, which features two anthryl groups, has been shown to be crucial for the efficient rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones, providing a variety of valuable α-heteroaryl alcohols with excellent functional group compatibility. scispace.com This suggests that for a substrate like this compound, rhodium catalysis could be a viable strategy for coupling with specific types of electrophiles, particularly in the synthesis of chiral molecules.

Base and Solvent Effects in Suzuki-Miyaura Couplings

The choice of base and solvent system is a critical parameter in the Suzuki-Miyaura coupling and significantly impacts the reaction rate, yield, and selectivity. These components work in concert with the catalyst and ligand to facilitate the key steps of the catalytic cycle.

Role of Inorganic Bases (e.g., Cs2CO3, K3PO4, NaOH)

Inorganic bases play a crucial role in the activation of the boronic acid for transmetalation. The base converts the boronic acid (R-B(OH)2) into a more nucleophilic borate (B1201080) anion (R-B(OH)3⁻), which then readily transfers its organic group to the palladium center. deepdyve.com The strength and nature of the base can influence the reaction outcome.

Commonly used inorganic bases include carbonates (e.g., Cs2CO3, K2CO3, Na2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH).

Cesium carbonate (Cs2CO3) is often a highly effective base, particularly for challenging couplings, though its higher cost can be a drawback.

Potassium phosphate (B84403) (K3PO4) is another widely used and effective base, often providing excellent yields. lookchem.com Its beneficial effect has been observed in various Suzuki couplings, sometimes leading to higher yields and shorter reaction times compared to other bases like Na2CO3. lookchem.com

Sodium hydroxide (B78521) (NaOH) can also be a very effective base, with studies showing it can lead to rapid reaction times and high yields. researchgate.net

The selection of the optimal base is often determined empirically for a given set of reactants. The pKa of the boronic acid can also play a role, with the reaction selectivity sometimes depending on the amount of base used. deepdyve.com

BaseCommon ApplicationsNotes
Cs2CO3 General Suzuki-Miyaura couplings, often effective for difficult substrates.Generally provides high yields but is more expensive.
K3PO4 Widely used in various Suzuki couplings, including those with heteroaryl partners.Often a good balance of reactivity and cost. lookchem.com
NaOH Can lead to very fast reactions and high yields in certain systems. researchgate.netA strong and inexpensive base.
Aqueous/Organic Biphasic Systems

The use of aqueous biphasic systems offers several benefits, including the potential for easier product separation and catalyst recycling. rsc.org Ionic liquids have also been explored as components of aqueous biphasic systems for extraction and reaction purposes. rsc.orgnih.gov The choice of organic solvent is also critical, with common options including toluene, dioxane, and various alcohols. researchgate.net

Impact of Water as an Additive

Water is not just a component of the aqueous phase in biphasic systems; it can also act as a crucial additive that positively influences the reaction. The presence of water can affect the solubility of the base and the boronic acid, facilitating the formation of the active borate species. In some rhodium-catalyzed additions of arylboronic acids, the addition of water (as part of an aqueous base solution) was found to be highly effective in improving chemical yields. organic-chemistry.org This is attributed to the formation of a Rh-OH species that is active for transmetalation. organic-chemistry.org

However, the amount of water can be critical. While a certain amount can be beneficial, an excess of water can sometimes lead to decreased yields. researchgate.net Therefore, the optimal amount of water often needs to be determined for each specific reaction.

Scope and Limitations with Various Electrophilic Coupling Partners

The Suzuki-Miyaura coupling of this compound is a versatile reaction that can be used to form C-C bonds with a wide range of electrophilic coupling partners. nih.gov However, the success of the reaction is dependent on the nature of the electrophile.

Scope:

Aryl and Heteroaryl Halides: Aryl and heteroaryl bromides and iodides are excellent coupling partners for Suzuki-Miyaura reactions. nih.gov Aryl chlorides, which are often more readily available and less expensive, can also be used, though they may require more active catalyst systems. nih.gov The reaction tolerates a wide variety of functional groups on the aryl or heteroaryl ring, including both electron-donating and electron-withdrawing groups. nih.gov

Vinyl Halides: The coupling can be extended to vinyl halides, providing a method for the synthesis of substituted alkenes.

Benzylic Halides: Benzylic bromides and chlorides can also serve as effective electrophiles in Suzuki-Miyaura couplings. researchgate.net

Aryl Triflates: Aryl triflates are another class of effective electrophiles for these coupling reactions.

Limitations:

Steric Hindrance: Highly sterically hindered electrophiles can be challenging coupling partners. For example, di-ortho-substituted aryl chlorides may impede the oxidative addition step, leading to lower yields. nih.gov

Substrate Instability: Certain boronic acids can be unstable under the reaction conditions, leading to side reactions such as protodeboronation. This can be a particular issue with some heteroarylboronic acids, especially at higher temperatures. nih.gov

Incompatible Functional Groups: While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, certain groups on the electrophile or the boronic acid can interfere with the reaction. researchgate.net For instance, functional groups that can coordinate strongly to the palladium catalyst may inhibit the reaction. nih.gov

N-Heterocyclic Substrates: The presence of certain nitrogen-containing heterocycles can sometimes pose challenges. For example, the coupling of 2-pyridylboronic acid can be inhibited by its insolubility in the reaction solvent. nih.gov In some cases, N-Boc protection of pyrrole (B145914) or indole boronic acids is necessary to achieve successful coupling. nih.gov The Boc group can sometimes be cleaved under the reaction conditions. nih.gov

The following table provides a general overview of the scope and potential limitations of using this compound with various electrophilic partners.

Electrophilic PartnerReactivityPotential Limitations
Aryl/Heteroaryl Iodides HighGenerally well-tolerated.
Aryl/Heteroaryl Bromides GoodGenerally well-tolerated. nih.gov
Aryl/Heteroaryl Chlorides Moderate to GoodMay require more active catalysts and optimized conditions. nih.gov
Vinyl Halides GoodStereochemistry can be a consideration.
Benzylic Halides GoodGenerally effective coupling partners. researchgate.net
Aryl Triflates GoodEffective alternatives to halides.

An extensive review of available scientific literature was conducted to gather specific data on the cross-coupling reactions of this compound. However, detailed research findings, specific reaction examples, and data tables for this particular compound within the scope of the requested outline could not be located.

General methodologies for Suzuki-Miyaura, Chan-Lam, Stille, and Sonogashira couplings are well-established for a wide range of boronic acids. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura reaction is widely employed to couple aryl boronic acids with aryl, heteroaryl, and vinyl halides. nih.govnih.govnih.govorganic-chemistry.org Similarly, the Chan-Lam coupling provides a valuable route for N- or O-arylation using copper catalysts, wikipedia.orgorganic-chemistry.org and carbonylative couplings are used to synthesize ketones. acs.orgnih.gov

Despite the prevalence of these methods, specific published examples detailing the reaction conditions, yields, and substrate scope for This compound in the following reactions were not found:

Other Metal-Catalyzed Cross-Coupling Reactions (Brief Overview)

Sonogashira Coupling

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content and data tables that strictly adhere to the provided outline while focusing solely on this compound. To do so would require presenting information on analogous compounds, which is explicitly excluded by the instructions.

Advanced Methodologies and Mechanistic Investigations

Computational Chemistry and Theoretical Studies

Theoretical studies, particularly those grounded in quantum mechanics, provide invaluable insights into the reaction pathways, selectivity, and electronic nature of 4-Benzyloxy-1-Boc-indole-2-boronic acid. These computational approaches allow researchers to model aspects of its reactivity that are often difficult to observe experimentally.

Density Functional Theory (DFT) has become a powerful tool for the semi-quantitative investigation of organic reaction mechanisms. mdpi.com This computational method allows for the calculation of the electronic structure of molecules, providing a way to map out the potential energy surface of a reaction. For reactions involving indole (B1671886) boronic acids, DFT is used to calculate the energies of reactants, transition states, and products, thereby elucidating the most favorable reaction pathway. mdpi.comresearchgate.net

For instance, in a hypothetical cross-coupling reaction, DFT can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. By calculating the activation energy for each step, the rate-determining step can be identified. mdpi.com Studies on related aromatic systems have shown that electron-donating or withdrawing groups significantly alter these energy barriers, a principle that directly applies to the benzyloxy-substituted indole ring of the title compound. researchgate.net

Below is a representative data table illustrating how DFT calculations could be used to compare different mechanistic pathways for a reaction involving an indole boronic acid.

Mechanistic StepPathway A: Activation Energy (kcal/mol)Pathway B: Activation Energy (kcal/mol)
Oxidative Addition15.215.2
Transmetalation22.519.8
Reductive Elimination12.114.3
Overall Barrier 22.5 19.8

This is a hypothetical table for illustrative purposes.

Controlling regioselectivity and stereoselectivity is paramount in organic synthesis. Computational studies are instrumental in predicting the outcome of reactions where multiple isomers can be formed. researchgate.net In reactions involving this compound, its specific substitution pattern dictates the electronic and steric environment around the reactive boronic acid moiety.

DFT calculations can model the different transition states leading to various regioisomers. The transition state with the lowest calculated energy corresponds to the major product observed experimentally. researchgate.net For example, in a coupling reaction with an unsymmetrical aryl halide, DFT could predict whether the coupling will occur at one position over another by comparing the stability of the respective transition state structures. This predictive power is crucial for designing selective syntheses of complex molecules. rsc.org

The three-dimensional shape (conformation) and electronic properties of this compound are fundamental to its reactivity. Computational methods can predict the most stable conformations by analyzing the rotational energy barriers around key single bonds, such as the C-N bond of the Boc group and the C-O bond of the benzyloxy group.

Furthermore, DFT calculations provide insights into the molecule's electronic landscape. mdpi.com Key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The energy and localization of these frontier molecular orbitals are critical for understanding how the molecule will interact with other reagents in, for example, cycloaddition reactions. pku.edu.cn The nucleophilicity and electrophilicity indices, derived from these calculations, can quantify the reactivity of different sites within the molecule. mdpi.com

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-6.2 eVIndicates nucleophilic character of the indole ring
LUMO Energy-1.5 eVRelates to susceptibility to nucleophilic attack
Dipole Moment2.8 DInfluences solubility and intermolecular interactions
Rotational Barrier (N-Boc)14 kcal/molAffects the steric accessibility of the indole core

This is a hypothetical table for illustrative purposes.

In metal-catalyzed reactions, the interaction between the catalyst and the substrate is a critical determinant of reaction efficiency and selectivity. Molecular modeling can be used to visualize and quantify these interactions. For this compound, this involves modeling its coordination to a metal center, such as palladium in a Suzuki-Miyaura coupling.

These models can reveal how the sterically demanding Boc and benzyloxy groups influence the approach of the substrate to the catalyst, potentially affecting the rate and outcome of the reaction. By understanding these interactions, more efficient catalysts or optimized reaction conditions can be developed.

Kinetic and Mechanistic Studies

While computational studies provide a theoretical framework, experimental kinetic and mechanistic studies are essential for validating these models and gaining a complete picture of the reaction mechanism.

Kinetic studies are the primary experimental method for determining the rate-determining step of a reaction. In the context of cross-coupling reactions involving this compound, this typically involves systematically varying the concentration of each reactant (the indole boronic acid, the coupling partner, the catalyst, and the base) and observing the effect on the initial reaction rate. mdpi.comresearchgate.net

For example, if the reaction rate shows a first-order dependence on the concentration of the aryl halide and a zero-order dependence on the concentration of the boronic acid, it suggests that oxidative addition is the rate-determining step. mdpi.comnih.gov Conversely, a dependence on the boronic acid and base concentration might point towards transmetalation being the slow step. These experimental findings are crucial for understanding the catalytic cycle and for optimizing reaction conditions to improve yields and reaction times. nih.gov

Role of Boron-Aggregates and Monomers

Boronic acids, including arylboronic acids, are known to exist in equilibrium between monomeric and various aggregated forms, most notably the cyclic trimeric anhydride, known as a boroxine (B1236090). The equilibrium between the boronic acid monomer [RB(OH)₂] and its corresponding boroxine ([RBO]₃) is influenced by factors such as the solvent, temperature, concentration, and the steric and electronic properties of the substituents on the boron atom. mdpi.com

From a structural standpoint, boronic acids can exist as monomers, dimers (anhydrides), or cyclic trimers. mdpi.com The monomeric form is generally considered the active species in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction. The transmetalation step, a critical part of the catalytic cycle, typically involves the monomeric boronic acid or its boronate derivative. nih.gov Aggregation into boroxines can sequester the active monomer, potentially slowing down or inhibiting the reaction by reducing the concentration of the reactive species available to engage with the catalyst.

However, the dehydration of boronic acids to form boroxines is a reversible process. Under many cross-coupling reaction conditions, which often utilize aqueous bases, the boroxine can be hydrolyzed back to the monomeric boronic acid, allowing it to enter the catalytic cycle. The specific reactivity and equilibrium position for this compound would depend on its unique substitution pattern, but the fundamental principles regarding the monomer-aggregate equilibrium remain a key consideration in mechanistic studies and reaction optimization.

Studies on Additives and Their Impact on Reaction Pathways

Bases: The base is essential for the activation of the boronic acid in the transmetalation step of the Suzuki-Miyaura reaction. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to the palladium center. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact reaction yield and selectivity. nih.gov

Ligands: While not strictly an "additive" but rather a component of the catalyst system, the choice of ligand (e.g., phosphines) is vital. Ligands stabilize the palladium catalyst, influence its reactivity through steric and electronic effects, and are crucial in promoting the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov

Other Additives: Other additives can also have a profound impact. For instance, fluoride (B91410) ions have been shown to interact with boronic acids. This interaction can sometimes protect the boronic acid from degradation pathways, such as copper-mediated C-B bond cleavage, which can be a problematic side reaction. mdpi.com Computational studies have explored this fluoride activation and protection mode, providing insight into the mechanistic pathways. rsc.org The presence of certain additives can also alter the reaction equilibrium or prevent catalyst deactivation, thereby ensuring higher yields and cleaner reaction profiles.

Automated and High-Throughput Experimentation in Reaction Optimization

Traditional methods for optimizing reaction conditions are often labor-intensive and time-consuming. nih.gov High-Throughput Experimentation (HTE) has emerged as a powerful strategy to accelerate this process by performing a large number of experiments in parallel on a microscale. acs.orgresearchgate.net This approach utilizes robotic liquid handlers and multi-well plates (e.g., 96-well plates) to rapidly screen a wide array of variables, including catalysts, ligands, bases, solvents, temperatures, and reactant stoichiometries. nih.govtrajanscimed.com

By employing HTE, hundreds of unique experimental conditions can be evaluated quickly, generating vast datasets that can be analyzed to identify "hotspots" of high reactivity and yield. nih.govdomainex.co.uk This methodology is particularly well-suited for optimizing complex transformations like the Suzuki-Miyaura cross-coupling of functionalized substrates such as this compound. The data generated from HTE screens can provide a detailed blueprint for scaling up the optimized conditions. acs.org

ParameterVariables ScreenedRationale
CatalystPd(OAc)₂, Pd₂(dba)₃, various Pd-precatalystsIdentify the most active and stable palladium source.
LigandBuchwald phosphine (B1218219) ligands, bidentate ligandsTune catalyst reactivity and stability. nih.gov
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOHOptimize boronic acid activation for transmetalation. nih.gov
SolventToluene (B28343), Dioxane, THF, tAmOH/H₂OInfluence solubility, reaction rate, and catalyst performance.
Temperature50 °C, 80 °C, 110 °CDetermine optimal thermal conditions for the reaction. nih.gov

Autonomous Process Optimization in Cross-Coupling

Autonomous process optimization represents the next evolution of HTE, integrating robotics with machine learning (ML) algorithms to create a closed-loop system for reaction development. nih.govnih.gov In this paradigm, an ML algorithm, rather than a human scientist, designs the experiments. nih.gov A robotic platform executes the suggested reactions, and an online analytical method (like UPLC-MS) evaluates the outcome (e.g., yield, selectivity). nih.govnih.gov This data is fed directly back to the algorithm, which learns from the results and designs the next set of experiments to further improve the reaction outcome. researchgate.net

This human-intervention-free exploration of reaction parameters allows for a more efficient and unbiased search of the experimental space. nih.govscientifiq.aiamazonaws.com Such systems have been successfully implemented for the optimization of Suzuki-Miyaura couplings, demonstrating their ability to rapidly identify conditions that maximize yield or selectivity. nih.govamazonaws.com The process involves defining a set of meaningful and broad process parameters, which is a critical aspect of a successful optimization campaign. nih.gov

Data-Science Driven Approaches for Parameter Selection

A significant challenge in both manual and automated optimization is the selection of parameters to investigate from a vast number of possibilities. Data-science-driven approaches address this challenge by using computational methods to guide experimental design. rsc.orgnih.gov This is particularly crucial for categorical variables like ligands and solvents, where selection has traditionally relied on chemical intuition, potentially introducing bias. nih.govscientifiq.aiamazonaws.com

To overcome this, strategies have been developed that use computed molecular descriptors and clustering analysis to select a diverse set of phosphine ligands that are fully representative of the chemical space. amazonaws.com This ensures a more comprehensive and unbiased screening. Machine learning models can be trained on datasets from HTE campaigns to predict reaction outcomes. ucla.edu These predictive models can then identify promising conditions for a given reaction, minimizing the number of experiments needed to achieve optimal results. ucla.edu By combining large-scale data generation with sophisticated data analysis and machine learning, these approaches accelerate the discovery of robust and high-yielding conditions for challenging cross-coupling reactions. nih.govscientifiq.ai

ApproachDescriptionApplication in Cross-Coupling
Design of Experiments (DoE)A statistical method for planning experiments to efficiently explore the relationship between factors and responses. nih.govUsed to structure initial HTE screens to maximize information from a limited number of experiments. researchgate.net
Machine Learning (ML) AlgorithmsAlgorithms (e.g., Bayesian optimization, random forest) that learn from data to make predictions or decisions. nih.govucla.eduPowers autonomous systems by suggesting the next best experiment and builds models to predict reaction yields. nih.gov
Molecular Descriptor ClusteringGrouping of molecules (e.g., ligands) based on calculated physicochemical or structural properties.Enables unbiased, systematic selection of a diverse set of categorical parameters like phosphine ligands for screening. nih.govamazonaws.com

Applications and Derivatization of Coupled Products

Synthesis of Complex Indole-Based Scaffolds

The primary utility of 4-Benzyloxy-1-Boc-indole-2-boronic acid lies in its capacity to participate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. rsc.org This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.org

The Suzuki-Miyaura reaction enables the coupling of the indole-2-boronic acid with various aryl, heteroaryl, or vinyl halides and triflates. This process directly installs a substituent at the C2-position of the indole (B1671886) core, a key step in the synthesis of polysubstituted indoles. The Boc and benzyloxy groups protect the otherwise reactive N-H and O-H functionalities, preventing unwanted side reactions and ensuring that the coupling occurs specifically at the carbon-boron bond. This method provides a reliable route to 2-aryl or 2-heteroaryl indoles, which are common motifs in biologically active compounds.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

EntryAryl Halide/TriflateCoupled Product Structure
14-Bromopyridine
21-Iodo-3-nitrobenzene
32-Triflylnaphthalene

Indole derivatives are integral scaffolds in a vast number of natural products and pharmaceuticals. mdpi.com The ability to use building blocks like this compound to construct substituted indoles is crucial for accessing these pharmacologically important cores. The resulting 2-substituted-4-benzyloxy-1-Boc-indoles serve as advanced intermediates that can be further elaborated into more complex structures, including those found in anticancer, antiviral, and anti-inflammatory agents.

Application in Drug Discovery and Medicinal Chemistry

Boronic acids are essential building blocks in medicinal chemistry, primarily for generating chemical libraries to explore structure-activity relationships (SAR). researchgate.netchemrxiv.org The indole nucleus itself is a privileged structure, frequently appearing in bioactive molecules.

This compound is designed as a precursor for molecules with potential biological activity. mdpi.comnih.gov After a Suzuki-Miyaura coupling reaction, the resulting product contains the core indole scaffold, a new substituent at the 2-position, and two protecting groups. These protecting groups can be selectively removed in subsequent steps to reveal reactive handles (N-H and O-H) for further functionalization, allowing chemists to systematically modify the molecule and study its biological effects.

The presence of the tert-butyloxycarbonyl (Boc) group on the indole nitrogen significantly alters the reactivity of the heterocyclic ring. It withdraws electron density, making the indole less prone to electrophilic attack at other positions (like C3) and preventing unwanted side reactions during the coupling process. acs.org Similarly, the benzyl (B1604629) ether at the 4-position protects the phenolic oxygen. This dual protection allows for clean and predictable reactivity at the C2-boronic acid site. Once the desired C-C bond is formed, these groups can be removed to unmask the N-H and O-H groups for subsequent reactions, such as N-alkylation or O-alkylation, providing access to a diverse range of derivatives.

Functional Group Transformations of the Coupled Products

Following the initial coupling reaction, the resulting polysubstituted indole can undergo various transformations, primarily involving the deprotection of the Boc and benzyloxy groups. The choice of deprotection conditions allows for selective or simultaneous removal, providing strategic flexibility in a synthetic sequence.

Boc Group Removal: The N-Boc group is classically removed under acidic conditions. fishersci.co.ukresearchgate.net Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane or hydrochloric acid (HCl) in dioxane or methanol (B129727) efficiently cleaves the carbamate to reveal the free indole N-H. rsc.orgresearchgate.net This unmasks the nitrogen for further functionalization, such as alkylation, acylation, or sulfonylation.

Benzyloxy Group Removal: The O-benzyl group is typically cleaved via catalytic hydrogenolysis. researchgate.net This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like ethanol or ethyl acetate (B1210297). nih.gov This process is generally clean and high-yielding, affording the free 4-hydroxyindole (B18505) derivative. The resulting phenol can then be used in reactions like etherification or esterification.

The sequential or simultaneous removal of these groups from a coupled product allows for the synthesis of a wide variety of functionalized indole scaffolds from a single precursor.

Table 2: Typical Functional Group Transformations of a Coupled Product

Starting MaterialReagents and ConditionsProductFunctional Group Transformation
2-Aryl-4-benzyloxy-1-Boc-indoleTFA, CH₂Cl₂2-Aryl-4-benzyloxy-indoleN-Boc Deprotection
2-Aryl-4-benzyloxy-1-Boc-indoleH₂, Pd/C, EtOH2-Aryl-1-Boc-indole-4-olO-Benzyl Deprotection
2-Aryl-4-benzyloxy-indoleH₂, Pd/C, EtOH2-Aryl-indole-4-olO-Benzyl Deprotection

Deprotection Strategies for Boc and Benzyloxy Groups

The Boc group , protecting the indole nitrogen, is characteristically labile under acidic conditions. nih.gov A common method for its removal involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). researchgate.netreddit.com Alternatively, milder acidic conditions, for instance, using HCl in dioxane, can also be effective. reddit.com For substrates sensitive to strong acids, other methods like thermal deprotection can be employed, which involves heating the compound in a suitable solvent. nih.gov Basic conditions, such as using sodium methoxide in methanol, have also been reported for the deprotection of N-Boc on indoles. tandfonline.com

The benzyloxy group at the 4-position of the indole ring is typically removed by catalytic hydrogenolysis. researchgate.net This method involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). jst.go.jp This reaction is generally clean and efficient. Alternative debenzylation methods may include the use of strong acids like aluminum chloride. jst.go.jp It is important to note that the choice of solvent in catalytic hydrogenolysis can be crucial; for instance, using trifluoroethanol can prevent N-alkylation side reactions that are sometimes observed in other alcoholic solvents. researchgate.net

Selective deprotection can be achieved by carefully choosing the reaction conditions. For instance, the Boc group can be removed under acidic conditions while leaving the benzyloxy group intact. Conversely, catalytic hydrogenolysis can cleave the benzyloxy group without affecting the Boc group. In some synthetic routes, simultaneous deprotection of both groups can be accomplished.

Protecting GroupCommon Deprotection Reagents and ConditionsKey Considerations
Boc (tert-butoxycarbonyl)Trifluoroacetic acid (TFA) in Dichloromethane (DCM) researchgate.netreddit.comAcid-labile, can be sensitive to other acid-sensitive groups.
HCl in Dioxane reddit.comGenerally mild acidic conditions.
Thermal (heating) nih.govUseful for acid-sensitive substrates.
Sodium Methoxide in Methanol tandfonline.comBasic conditions, offers an alternative to acid-based methods.
Benzyloxy (Bn)H₂, Palladium on Carbon (Pd/C) jst.go.jpCatalytic hydrogenolysis, generally a clean and efficient method.
Aluminum Chloride (AlCl₃) jst.go.jpStrong Lewis acid conditions.

Further Derivatization for Structure-Activity Relationship (SAR) Studies

With the protecting groups removed, the indole scaffold becomes available for a wide range of chemical modifications aimed at exploring the Structure-Activity Relationship (SAR). SAR studies are fundamental in drug discovery and development, as they provide insights into how different chemical features of a molecule contribute to its biological activity. nih.govresearchgate.net The indole nucleus is a prominent scaffold in many pharmacologically active compounds. nih.gov

Derivatization can be targeted at several positions of the indole ring, primarily at the newly deprotected nitrogen (N1) and the hydroxyl group at the 4-position.

N1-Derivatization: The free indole nitrogen can be subjected to various reactions, including alkylation, acylation, and arylation. Introducing different substituents at this position can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which can impact its interaction with biological targets.

C4-OH Derivatization: The hydroxyl group at the 4-position, unveiled after benzyloxy group removal, is a key site for modification. It can be converted into ethers, esters, or other functional groups. These modifications can alter the compound's polarity and its ability to act as a hydrogen bond donor or acceptor, which are critical for molecular recognition by proteins.

Derivatization at other positions: While the primary sites for derivatization after deprotection are N1 and C4, further modifications at other positions of the indole ring can also be explored. For example, electrophilic aromatic substitution reactions can introduce substituents at the C3 or C5 positions, further expanding the chemical diversity of the synthesized library of compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Benzyloxy-1-Boc-indole-2-boronic acid to ensure high purity?

  • Methodological Answer : Synthesis requires careful protection/deprotection strategies. The Boc group (tert-butoxycarbonyl) enhances solubility in organic solvents, facilitating purification. Avoid silica gel chromatography due to boronic acids' irreversible binding; instead, use recrystallization or reverse-phase HPLC. Monitor for boroxin formation (cyclic trimers) by FT-IR or 11B NMR^{11}\text{B NMR} . Purity (>97%) can be confirmed via HPLC or GC analysis, as demonstrated in similar benzyloxy-substituted boronic acids .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • 1H NMR^{1}\text{H NMR} : Look for indole C-H protons (δ 7.0–8.0 ppm), benzyloxy aromatic protons (δ 6.8–7.4 ppm), and Boc tert-butyl protons (δ 1.2–1.4 ppm).
  • 11B NMR^{11}\text{B NMR} : A singlet near δ 30 ppm confirms the boronic acid moiety.
  • Mass Spectrometry : Exact mass (M+H+^+) should match the molecular formula (e.g., C20_{20}H21_{21}BNO4_4, expected [M+H]+^+ = 362.16). Cross-reference with databases like PubChem .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store below 4°C in anhydrous conditions (e.g., under nitrogen) to suppress boroxin formation. Use amber vials to limit photodegradation of the indole core. Similar benzyloxy- and Boc-protected boronic acids show stability for >6 months under these conditions .

Advanced Research Questions

Q. How does the presence of Boc and benzyloxy groups influence reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer : The Boc group may sterically hinder coupling at the indole C2 position. Pre-activation with Lewis bases (e.g., K3_3PO4_4) improves transmetalation efficiency. The benzyloxy group is stable under basic conditions but may require Pd/C-mediated hydrogenolysis post-coupling. For selective deprotection, use TFA for Boc removal without affecting benzyloxy groups .

Q. What strategies mitigate instability under basic or aqueous conditions?

  • Methodological Answer :

  • pH Control : Maintain reaction pH <9 to avoid Boc cleavage.
  • Solvent Choice : Use THF or dioxane instead of protic solvents to reduce hydrolysis.
  • Additives : Include pinacol (1,2-diol) to stabilize the boronic acid via ester formation, as seen in pinacol ester derivatives .

Q. How can competing deprotection of Boc and benzyloxy groups be managed during multi-step synthesis?

  • Methodological Answer : Employ orthogonal protection:

  • Boc Removal : Use TFA in dichloromethane (0°C to RT, 1–2 h).
  • Benzyloxy Removal : Hydrogenolysis (H2_2, Pd/C, 1 atm) or BBr3_3 in DCM (-78°C).
  • Validation: Monitor intermediates by TLC or LC-MS after each step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.